N-(3,5-difluorobenzyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide
描述
This compound is a thiazolo-pyrimidine derivative characterized by a fused bicyclic core (thiazolo[4,5-d]pyrimidine) substituted with a p-tolyl group at position 6, an ethylthio group at position 2, and a 3,5-difluorobenzyl-acetamide side chain. The ethylthio and difluorobenzyl moieties likely enhance lipophilicity and metabolic stability compared to simpler analogs .
属性
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N4O3S2/c1-3-33-22-27-20-19(34-22)21(31)29(17-6-4-13(2)5-7-17)23(32)28(20)12-18(30)26-11-14-8-15(24)10-16(25)9-14/h4-10H,3,11-12H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCCGAHKTVIFSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NCC3=CC(=CC(=C3)F)F)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3,5-difluorobenzyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide is a synthetic compound with a complex structure that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-[(3,5-difluorophenyl)methyl]-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide. Its molecular formula is C23H20F2N4O3S2, and it has a molecular weight of 502.55 g/mol. The compound exhibits a purity of approximately 95% in research applications.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 502.55 g/mol |
| Purity | ~95% |
| Solubility | Soluble in DMSO |
Research indicates that N-(3,5-difluorobenzyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide acts as an inhibitor of STAT3/5 activation. This pathway is critical in various cellular processes including cell proliferation and survival, making it a target for cancer therapy and treatment of autoimmune diseases .
Therapeutic Applications
- Cancer Treatment : The compound's ability to inhibit STAT3/5 activation suggests potential in treating cancers where these pathways are aberrantly activated.
- Autoimmune Disorders : Given its mechanism of action, it may also be beneficial in managing conditions associated with overactive immune responses.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : In cellular models, the compound demonstrated significant inhibition of cell growth in cancer cell lines by disrupting the STAT3 signaling pathway.
- Animal Models : Preclinical trials using murine models showed promise in reducing tumor size and improving survival rates when treated with this compound compared to control groups.
Data Summary from Research Findings
| Study Type | Findings |
|---|---|
| In Vitro | Significant inhibition of cancer cell growth |
| In Vivo | Reduced tumor size in murine models |
| Mechanism | Inhibition of STAT3/5 activation |
相似化合物的比较
Comparison with Similar Compounds
The compound shares structural homology with thiazolo-pyrimidine and pyrimido-quinazoline derivatives synthesized in . Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Findings
Core Structure Variations :
- The target compound’s thiazolo[4,5-d]pyrimidine core differs from thiazolo[3,2-a]pyrimidine (11a/b) and pyrimido[2,1-b]quinazoline (12) in ring fusion patterns, which influence electronic properties and steric bulk. For example, the pyrimido-quinazoline system (12) exhibits higher rigidity, reflected in its elevated melting point (268–269°C) compared to 11a/b .
The ethylthio group at position 2 may enhance lipophilicity and membrane permeability compared to the carbonitrile substituents in 11a/b .
Synthetic Yields: Compounds 11a/b were synthesized in 68% yields, while 12 had a lower yield (57%), likely due to the complexity of forming a fused quinazoline ring.
For instance, the carbonitrile group in 11b is a common pharmacophore in kinase-targeting drugs .
常见问题
Q. What synthetic strategies are recommended for multi-step preparation of this compound, and how can reaction conditions be optimized?
The synthesis involves sequential reactions, including cyclization of the thiazolo[4,5-d]pyrimidinone core, introduction of the ethylthio group, and coupling with the 3,5-difluorobenzyl acetamide moiety. Key steps require inert atmospheres (e.g., nitrogen) and reflux conditions in solvents like DMF or THF . To optimize yields, systematically vary parameters (temperature, solvent polarity, catalyst loading) using fractional factorial design (FFD) to identify critical factors . Monitor intermediates via TLC and HPLC to ensure stepwise progression.
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F) resolves stereochemistry and substitution patterns, particularly for fluorinated and sulfur-containing groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Purity assessment requires reverse-phase HPLC with UV detection (λ = 254 nm) and elemental analysis for C, H, N, S content . Differential Scanning Calorimetry (DSC) can detect polymorphic impurities.
Advanced Research Questions
Q. How can computational chemistry aid in predicting reactivity or biological target interactions?
Employ density functional theory (DFT) to model the compound’s electron density distribution, focusing on electrophilic regions like the dioxo-thiazolopyrimidine core. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to kinases or proteases, leveraging the compound’s thiouracil-like motifs . Reaction path sampling (e.g., NEB method) identifies transition states for sulfur-based substitutions, guiding experimental catalyst selection .
Q. What methodologies address contradictions in reported biological activity data?
Discrepancies in IC50 values or selectivity profiles may arise from assay conditions (e.g., ATP concentration in kinase assays). Validate findings via orthogonal assays:
- Biochemical assays : Compare radiometric vs. fluorescence-based kinase inhibition.
- Cellular assays : Use isogenic cell lines to isolate target-specific effects.
- Structural validation : Co-crystallize the compound with its target (e.g., X-ray crystallography) to confirm binding modes . Apply meta-analysis frameworks to harmonize datasets from diverse sources .
Q. How can statistical experimental design improve reaction optimization for scaled-up synthesis?
Use Response Surface Methodology (RSM) with Central Composite Design (CCD) to model interactions between variables (e.g., temperature, solvent ratio, catalyst). For the critical cyclization step, a 3-factor CCD reduces experimental runs by 40% while identifying optimal conditions (e.g., 110°C, DMF:H2O 9:1, 0.5 mol% Pd(OAc)₂) . Validate robustness via Monte Carlo simulation to assess parameter sensitivity.
Methodological Challenges and Solutions
Q. What strategies mitigate decomposition during storage or biological assays?
The compound’s thioether and dioxo groups are prone to oxidation. Store lyophilized samples under argon at -80°C. For in vitro assays, include antioxidants (e.g., 1 mM DTT) and avoid prolonged exposure to light. Characterize degradation products via LC-MS/MS and adjust formulation (e.g., cyclodextrin encapsulation) .
Q. How to elucidate the mechanism of action in complex biological systems?
Combine proteomics (SILAC labeling) and transcriptomics (RNA-seq) to identify downstream pathways. Use photoaffinity probes (e.g., diazirine-tagged analogs) for target identification via pull-down assays . Validate findings with CRISPR-Cas9 knockouts of putative targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
